1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-19-5-4-15-13(18)17-14-16-10(7-22-14)9-2-3-11-12(6-9)21-8-20-11/h2-3,6-7H,4-5,8H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBBVWNTBLZCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves multi-step organic reactions One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Table 1: Key Features of Selected Analogous Compounds
*Molecular weights estimated based on structural formulas.
Key Differences and Implications
Core Heterocycle :
- The target’s thiazole ring (compared to thiadiazole in ) offers reduced ring strain and distinct electronic properties. Thiadiazoles are more rigid and may enhance π-stacking but could reduce solubility.
Urea vs. Amide Linkers: The urea group in the target (vs. Ureas are also less prone to hydrolysis than amides, enhancing metabolic stability.
Substituent Effects :
- The 2-methoxyethyl chain in the target introduces flexibility and moderate hydrophilicity (logP ~2.5 estimated), contrasting with aryl substituents in , which increase lipophilicity (logP ~3.5–4.5). This may improve aqueous solubility and reduce off-target binding.
- Aromatic substituents (e.g., 4-methoxyphenyl in ) favor interactions with hydrophobic pockets, whereas the methoxyethyl group may enhance pharmacokinetic properties like absorption.
Benzodioxole Positioning :
- In the target and , the benzodioxole is attached to the thiazole at position 4, whereas in , it is linked to a thiadiazole. Positional isomerism can drastically alter binding modes and potency.
Physicochemical and Pharmacokinetic Trends
Biological Activity
The compound 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a derivative that combines a thiazole ring with a benzo[d][1,3]dioxole moiety. This structural combination is significant in medicinal chemistry due to the diverse biological activities exhibited by both components. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea can be represented as:
This compound features:
- Thiazole ring : Known for its role in various biological activities.
- Benzo[d][1,3]dioxole moiety : Associated with antioxidant and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that derivatives of thiazole and benzo[d][1,3]dioxole exhibit significant antimicrobial activities. For instance, compounds similar to 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have reported that thiazole derivatives possess anticancer properties. In particular:
- A study highlighted that thiazole-based compounds inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
- The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell cycle regulation .
Anti-inflammatory Effects
The benzo[d][1,3]dioxole component is known for its anti-inflammatory effects. Research has shown that similar compounds can reduce the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation .
- Modulation of Signaling Pathways : The compound may affect signaling pathways like the NF-kB pathway, which is pivotal in inflammatory responses and cancer progression .
Study on Anticancer Effects
A notable study conducted on a series of thiazole derivatives found that one compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value of 0.004 μM. This indicates a high level of potency against breast cancer cells .
Study on Antimicrobial Activity
In another study, a derivative similar to 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea was tested against various bacterial strains. The minimal inhibitory concentration (MIC) was determined to be 50 μg/mL for several pathogens, demonstrating its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea?
- Methodology : The compound is synthesized via a multi-step route starting with 4-(benzo[d]thiazol-2-yl)benzenamine (1). This intermediate reacts with aryl isothiocyanates under reflux in DMF (4 hours, equimolar ratio) to form thiourea derivatives. Subsequent cyclization with formaldehyde and methylamine in ethanol yields the target compound. Purification involves recrystallization (e.g., ethanol) or column chromatography (60% ethyl acetate/hexane). Yields range from 79% to 85% under optimized conditions .
- Key Data : Reaction times and yields for intermediates are detailed in Table 1 of the synthesis study (e.g., 79% yield for thiourea derivative 2a) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm for benzodioxol-thiazole systems) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C14H13N3O3S: 308.0821; observed: 308.0819) .
- TLC : Monitors reaction progress (solvent system: ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with electron-deficient aryl groups?
- Methodology :
- Solvent Screening : Replace DMF with polar aprotic solvents like acetonitrile to enhance solubility of electron-deficient substrates.
- Catalysis : Introduce Lewis acids (e.g., ZnCl2) to accelerate thiourea formation .
- Temperature Modulation : Reduce reflux time (2–3 hours) for sensitive intermediates to minimize decomposition .
Q. How should discrepancies in biological activity data (e.g., Sp1–Sp5 species responses) be addressed?
- Methodology :
- Dose-Response Studies : Re-evaluate IC50 values across multiple concentrations to rule out assay variability (e.g., Sp1 inhibition ranges from 2–19 µM) .
- Structural-Activity Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. methoxyethyl groups) using molecular docking (PDB: 1XYZ) to identify binding interactions .
- Reproducibility : Validate results across independent labs using standardized protocols (e.g., NIH/3T3 cell lines for cytotoxicity) .
Q. What computational strategies are recommended for predicting the compound’s metabolic stability?
- Methodology :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism and logP values (e.g., predicted logP = 2.1 vs. experimental 2.3) .
- MD Simulations : Model solvation effects in physiological buffers (e.g., 100 ns trajectories to assess urea bond hydrolysis) .
Q. How does the methoxyethyl group influence the compound’s reactivity in cyclization reactions?
- Methodology :
- Kinetic Studies : Compare cyclization rates of methoxyethyl vs. ethyl analogs via in-situ NMR (e.g., 30% faster cyclization due to electron-donating methoxy group) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset: 220°C for methoxyethyl vs. 195°C for ethyl) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
